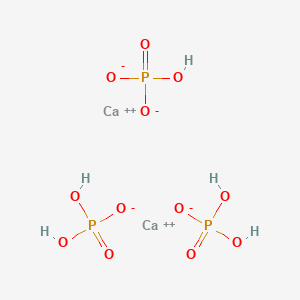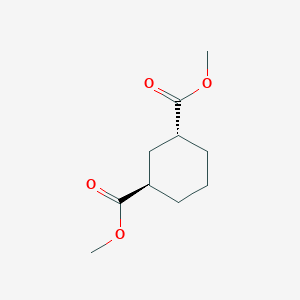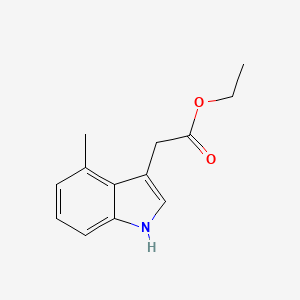
Ethyl 4-Methylindole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-Methylindole-3-acetate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, specifically, is an ester derivative of indole-3-acetic acid, which is a well-known plant hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methylindole-3-acetate typically involves the esterification of 4-Methylindole-3-acetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Methylindole-3-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: 4-Methylindole-3-acetic acid.
Reduction: 4-Methylindole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-Methylindole-3-acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in plant growth regulation due to its structural similarity to indole-3-acetic acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-Methylindole-3-acetate is closely related to its interaction with biological targets. In plants, it may mimic the action of indole-3-acetic acid, a key plant hormone, by binding to auxin receptors and influencing growth and development pathways. In medicinal chemistry, its mechanism may involve interaction with specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar structural features.
Ethyl indole-3-acetate: Another ester derivative with a different substitution pattern.
4-Methylindole: A simpler indole derivative without the ester group.
Uniqueness: Ethyl 4-Methylindole-3-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its parent acid, potentially enhancing its ability to penetrate biological membranes.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-11-6-4-5-9(2)13(10)11/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
HJWYAGCEOSIHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=CC=CC(=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

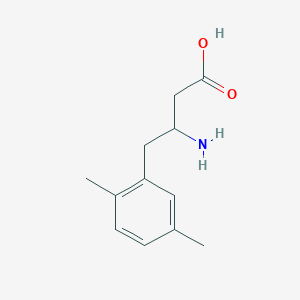
![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)
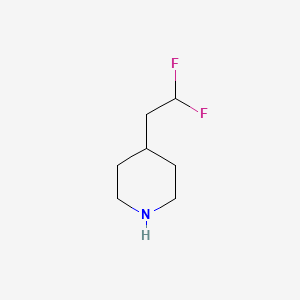
![(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl](/img/structure/B12282460.png)
